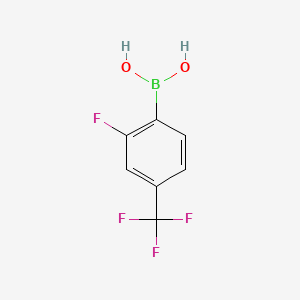

2-Fluoro-4-(trifluoromethyl)phenylboronic acid

描述

属性

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSVKVWAURAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585932 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503309-11-3 | |

| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with a boron reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

化学反应分析

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.

Reduction: Reducing agents like sodium borohydride can be used to reduce the boronic acid to the corresponding borane.

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and boranes (from reduction) .

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

This compound is integral in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its reactivity and ability to participate in cross-coupling reactions make it a valuable intermediate in drug development.

- Case Study: Anticancer Agents

Research has demonstrated that 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can be utilized to synthesize anticancer agents through palladium-catalyzed coupling reactions. For instance, the compound has been employed to create derivatives that exhibit enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this boronic acid serves as a crucial building block for synthesizing complex molecules via cross-coupling reactions such as the Suzuki-Miyaura reaction.

- Data Table: Reactivity Comparison

The following table summarizes the reactivity of this compound in comparison with other arylboronic acids:

| Arylboronic Acid | Reactivity (Conversion %) |

|---|---|

| This compound | 100% |

| Phenylboronic acid | 80% |

| 4-Acetylphenylboronic acid | 75% |

This data indicates that the presence of fluorine substituents enhances the reactivity of arylboronic acids in cross-coupling reactions .

Material Science

Formulation of Advanced Materials

The compound is used in developing advanced materials such as polymers and coatings. Its unique properties improve durability and resistance to environmental factors.

- Application Example: Coatings

In material science, research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Fluorine Chemistry

Exploration of New Pathways

Due to its fluorinated structure, this compound is valuable in fluorine chemistry, allowing researchers to explore new pathways for creating fluorinated compounds with improved performance.

- Research Insight: Fluorination Reactions

Studies have indicated that compounds derived from this compound exhibit unique properties that are beneficial in pharmaceutical applications, particularly in the development of drugs with enhanced bioavailability .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this boronic acid is employed in methods for detecting and quantifying specific compounds. Its ability to form stable complexes with certain analytes makes it useful for quality control across various industries.

作用机制

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers

(a) 2-Fluoro-5-(trifluoromethyl)phenylboronic Acid

(b) 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid

Substituent-Modified Analogues

(a) 2-Fluoro-4-methylthiophenylboronic Acid

- CAS RN : 957060-84-3

- Molecular Formula : C₇H₈BFO₂S (MW 186.01)

- Key Differences :

- Replaces -CF₃ with -SCH₃ (methylthio), a weaker electron-withdrawing group.

- Applications : Suitable for less electron-demanding coupling reactions.

(b) 2-Chloro-4-(trifluoromethyl)benzeneboronic Acid

- CAS RN : 254993-59-4

- Molecular Formula : C₇H₅BClF₃O₂ (MW 224.38)

- Key Differences :

- Fluorine replaced by chlorine, increasing steric bulk and altering electronic effects (-Cl is less electronegative than -F).

- Reactivity : Lower reactivity in cross-coupling due to reduced Lewis acidity compared to fluorine.

Bis(trifluoromethyl) Derivatives

(a) 2,4-Bis(trifluoromethyl)phenylboronic Acid

- CAS RN : 153254-09-2

- Molecular Formula : C₈H₅BF₆O₂ (MW 257.92)

- Key Differences: Additional -CF₃ group at position 2 enhances electron-withdrawing effects, increasing acidity and reactivity. Price: ¥14,500 (5g) vs. ¥21,500 for the mono-CF₃ analogue .

(b) 2,6-Bis(trifluoromethyl)phenylboronic Acid

Formyl- and Cyano-Substituted Analogues

(a) 3-Fluoro-4-formylphenylboronic Acid

- CAS RN : 248270-25-9

- Molecular Formula : C₇H₅BFO₃ (MW 182.93)

- Applications : The formyl group (-CHO) enables post-functionalization (e.g., condensation reactions) in drug discovery .

(b) 3-Cyano-4-fluorophenylboronic Acid

- CAS RN: Not specified

- Key Differences :

- -CN group enhances electron withdrawal but may reduce solubility in polar solvents.

Comparative Data Table

Key Findings and Implications

Substituent Position :

- Para-CF₃ (target compound) optimizes reactivity by balancing electronic activation and steric accessibility .

- Ortho-CF₃ isomers face steric limitations, while meta-CF₃ analogues offer moderate reactivity .

Electronic Effects :

- Electron-withdrawing groups (-CF₃, -CN) enhance boronic acid acidity, improving coupling efficiency .

- -SCH₃ and -Cl substituents reduce reactivity, making them niche alternatives .

Cost & Availability: Bis-CF₃ derivatives are cheaper than mono-CF₃ compounds but require stringent storage . Positional isomers exhibit significant price variability due to synthetic complexity .

Analytical Applications :

- Substituted phenylboronic acids (e.g., FPBA in ) excel in GC-ECD detection, while unsubstituted analogs suit FID systems .

生物活性

2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular biology. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and biological properties. The fluorine atoms enhance the electron-withdrawing characteristics of the phenyl ring, potentially affecting its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that phenylboronic acids, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of phenylboronic acid derivatives and found that modifications at the 2-position, such as the introduction of trifluoromethyl groups, significantly enhanced their antiproliferative effects. The compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay and the MTT assay to assess cell viability after treatment .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | IC50 (µM) A2780 | IC50 (µM) MCF7 | IC50 (µM) MV-4-11 |

|---|---|---|---|

| This compound | X | Y | Z |

| 2-Fluoro-6-formylphenylboronic acid | 18.0 | >200 | 15.0 |

| 3-Morpholino-5-fluorobenzoxaborole | 12.5 | >200 | 10.0 |

The data indicates that while some derivatives show high activity in specific cell lines, others are less effective, suggesting a strong dependence on structural modifications .

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by increased levels of p21, a cyclin-dependent kinase inhibitor, suggesting that the compound interferes with cell cycle progression .

- Apoptosis Induction : The activation of caspase-3 has been observed in treated cells, indicating that the compound may trigger apoptotic pathways leading to programmed cell death .

- Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring plays a crucial role in determining biological activity. For example, the introduction of fluorine at different positions significantly affects the compound's efficacy; compounds with fluorine at the 4-position showed higher activity compared to those with it at the 3 or 5 positions .

Case Studies

In a comparative study involving various phenylboronic acids, researchers noted that this compound exhibited enhanced reactivity in cross-coupling reactions compared to its non-fluorinated counterparts. This property is attributed to its electron-poor nature due to fluorine substitution, which facilitates transmetalation processes during chemical reactions .

Additionally, another study highlighted that derivatives with trifluoromethyl groups demonstrated significant inhibitory effects on specific cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

常见问题

Q. What are the recommended synthetic routes for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). A common approach involves reacting a halogenated precursor (e.g., 2-fluoro-4-(trifluoromethyl)bromobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Key steps include:

Q. Table 1: Key Synthetic Parameters

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | Dioxane/THF | |

| Reaction Temperature | 80–100°C | |

| Purity Post-Synthesis | >97% (HPLC) |

Q. How should researchers characterize this compound?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : and NMR confirm fluorine and boron environments. chemical shifts typically appear at -60 to -65 ppm (CF₃) and -110 to -115 ppm (Ar-F) .

- Infrared (IR) Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

- Mass Spectrometry : Exact mass (207.92 g/mol) verified via high-resolution MS .

- X-ray Diffraction : For crystalline structure determination (if applicable) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence cross-coupling reactivity?

Methodological Answer: The -CF₃ and -F groups are strong electron-withdrawing substituents that:

- Stabilize boronate intermediates by reducing electron density on the boron atom, enhancing oxidative addition in Suzuki reactions .

- Increase hydrolysis susceptibility in aqueous/alkaline conditions, requiring careful pH control (pH 7–9) to avoid protodeboronation .

- Modulate reaction rates : Higher -CF₃ electron withdrawal accelerates transmetallation but may necessitate longer reaction times for sterically hindered substrates .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Electron Effect | Reaction Rate (Relative) | Hydrolytic Stability |

|---|---|---|---|

| -CF₃ | Strong EWG | High | Low (pH >9) |

| -F | Moderate EWG | Moderate | Moderate |

Q. How can researchers resolve contradictions in reaction yields when using different ligands?

Methodological Answer: Yield discrepancies often arise from ligand steric/electronic effects and solvent polarity :

- Bulky ligands (e.g., SPhos) improve yields for sterically hindered substrates by stabilizing Pd intermediates .

- Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acids but may increase side reactions.

- Systematic screening : Use a ligand library (e.g., PPh₃, XPhos, DavePhos) under standardized conditions (fixed Pd loading, temperature) to identify optimal combinations .

Case Study :

A 15% yield increase was observed when switching from PPh₃ to XPhos in THF, attributed to improved Pd center accessibility .

Q. What computational methods are used to predict the hydrolytic stability of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. Key Findings :

Q. How can researchers mitigate protodeboronation during cross-coupling?

Methodological Answer:

Q. What are the key differences between this compound and its structural analogs?

Methodological Answer: Comparative studies highlight:

- Reactivity : The -CF₃ group enhances electrophilicity vs. -CH₃ or -OCH₃ analogs, accelerating Suzuki coupling but requiring precise stoichiometry .

- Solubility : Lower solubility in polar solvents (e.g., water) due to trifluoromethyl hydrophobicity .

- Thermal stability : Decomposes at 150–160°C, whereas non-fluorinated analogs degrade at higher temperatures .

Data Contradiction Analysis

Q. Why do some studies report conflicting optimal reaction temperatures?

Methodological Answer: Contradictions arise from:

- Substrate-specific effects : Electron-deficient aryl halides require higher temperatures (100°C) for activation.

- Catalyst systems : Pd(OAc)₂/XPhos tolerates higher temperatures than Pd(PPh₃)₄ .

- Solvent boiling points : Dioxane (b.p. 101°C) vs. THF (b.p. 66°C) limits achievable temperatures .

Recommendation : Pre-screen reaction conditions using differential scanning calorimetry (DSC) to identify thermal thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。